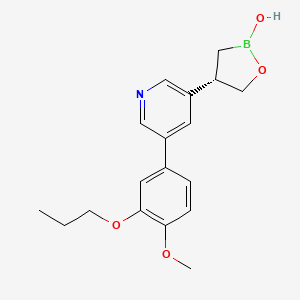
Pde4-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde4-IN-8 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to block the degradative action of phosphodiesterase 4 on cyclic adenosine monophosphate. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which plays a crucial role in regulating various physiological processes. Phosphodiesterase 4 inhibitors have been widely studied for their potential therapeutic applications in treating inflammatory diseases, respiratory disorders, and neurological conditions .
Méthodes De Préparation
The synthesis of Pde4-IN-8 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Pde4-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Pde4-IN-8 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the role of phosphodiesterase 4 in various biochemical pathways. In biology, this compound is used to investigate the effects of phosphodiesterase 4 inhibition on cellular processes such as inflammation, cell proliferation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases, respiratory disorders, and neurological conditions.
Mécanisme D'action
The mechanism of action of Pde4-IN-8 involves the inhibition of phosphodiesterase 4, which leads to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate levels results in the activation of protein kinase A and the subsequent phosphorylation of various target proteins. These phosphorylated proteins play a crucial role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound include the cyclic adenosine monophosphate signaling pathway and the protein kinase A signaling pathway .
Comparaison Avec Des Composés Similaires
Pde4-IN-8 is one of several phosphodiesterase 4 inhibitors that have been developed for therapeutic applications. Similar compounds include roflumilast, apremilast, and crisaborole. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications. For example, roflumilast is used to treat chronic obstructive pulmonary disease, while apremilast is used for psoriatic arthritis and crisaborole for atopic dermatitis.
Propriétés
Formule moléculaire |
C18H22BNO4 |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
3-[(4S)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine |
InChI |
InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m1/s1 |
Clé InChI |
KXVKOYCGACSUPP-MRXNPFEDSA-N |
SMILES isomérique |
B1(C[C@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
SMILES canonique |
B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















